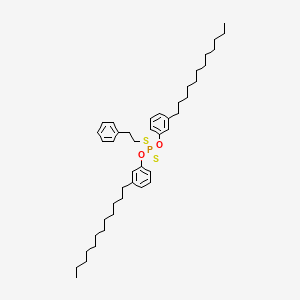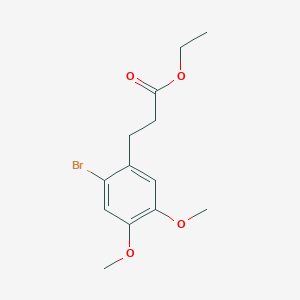![molecular formula C12H14N4OS B13787250 Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- CAS No. 68901-16-6](/img/structure/B13787250.png)
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is a synthetic organic compound that features a urea backbone with a 1-methyl-1H-imidazol-2-yl substituent and a phenyl group. This compound is part of a broader class of urea derivatives known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 1-methyl-1H-imidazole-2-thiol.
Step 2: Reaction of 1-methyl-1H-imidazole-2-thiol with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-[[(1H-imidazol-2-yl)thio]methyl]-N’-phenyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-benzyl-
- Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-pyridyl-
Uniqueness
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- is unique due to the presence of the 1-methyl-1H-imidazol-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
68901-16-6 |
|---|---|
Formule moléculaire |
C12H14N4OS |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea |
InChI |
InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17) |
Clé InChI |
QXCZFWVPQNGGCS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



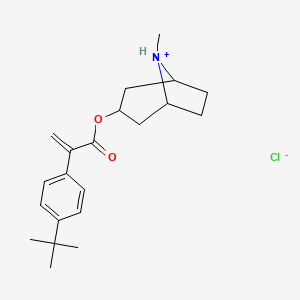

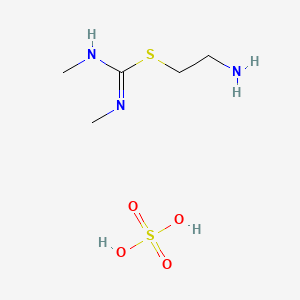
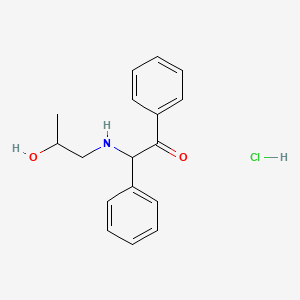
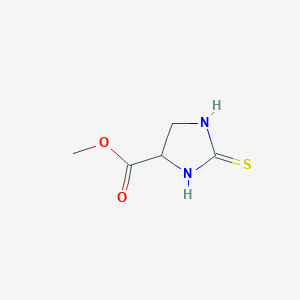
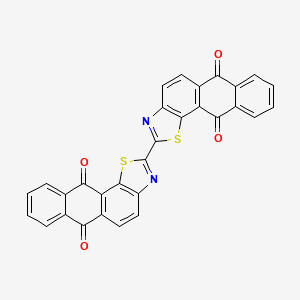
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
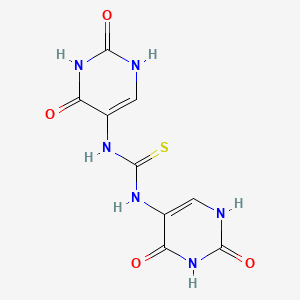
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
